5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with non-stabilized azomethine ylides, which provides oxazolidines under specific reaction conditions . Another method includes the use of tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water as the oxidant, enabling the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applicable to large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitroso and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and catalysts such as tetrabutylammonium iodide . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield functionalized oxazolidines, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
5-Methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it may serve as a precursor for the development of bioactive molecules with potential therapeutic properties . Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The nitroso group is particularly reactive and can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid include other oxazolidines and nitroso-containing heterocycles . Examples include 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid and various nitroso derivatives of oxazolidines .
Uniqueness: The presence of both a nitroso group and a carboxylic acid group within the same molecule allows for diverse chemical transformations and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
95326-11-7 |
---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
5-methyl-3-nitroso-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3-4(5(8)9)7(6-10)2-11-3/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
KHDCGIVLMZGALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CO1)N=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.